6-morpholino-1H,3H-benzo[de]isochromene-1,3-dione
Description
¹H/¹³C Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- δ 8.52–8.48 (m, 2H): Aromatic protons at positions 4 and 5 of the naphthalene core.
- δ 8.21–8.17 (m, 2H): Aromatic protons at positions 2 and 7.
- δ 3.85–3.70 (m, 4H): Methylene protons of the morpholine ring (N–CH₂–O).
- δ 3.30–3.25 (m, 4H): Methylene protons adjacent to the morpholine nitrogen (O–CH₂–CH₂–N).
¹³C NMR (100 MHz, CDCl₃):
Fourier-Transform Infrared (FT-IR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃NO₄ |
| Molecular Weight | 283.28 g/mol |
| IUPAC Name | 6-(Morpholin-4-yl)-1H,3H-benzo[de]isochromene-1,3-dione |
| HRMS (ESI) | 283.1050 [M]⁺ |
Comparative Spectral Analysis
The absence of a proton signal near δ 10.0 in the ¹H NMR spectrum confirms the substitution of the bromine atom in the precursor (4-bromo-1,8-naphthalic anhydride) with morpholine. The downfield shift of aromatic protons (δ > 8.0) reflects the electron-withdrawing effects of the carbonyl groups.
Properties
Molecular Formula |
C16H13NO4 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
8-morpholin-4-yl-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |
InChI |
InChI=1S/C16H13NO4/c18-15-11-3-1-2-10-13(17-6-8-20-9-7-17)5-4-12(14(10)11)16(19)21-15/h1-5H,6-9H2 |
InChI Key |
YAFXXTOCNNZINP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)OC4=O |
Origin of Product |
United States |
Preparation Methods
Bromination of Acenaphthene Followed by Oxidation
Acenaphthene is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) to yield 5-bromoacenaphthene. Subsequent oxidation with potassium dichromate () in glacial acetic acid at 110°C converts this intermediate into 6-bromo-1H,3H-benzo[de]isochromene-1,3-dione. This method achieves yields of 70–85%, with purity confirmed via recrystallization in acetic acid.
Reaction Conditions:
Direct Bromination of 1,8-Naphthalic Anhydride
Alternative protocols start with 1,8-naphthalic anhydride, which undergoes bromination at the 4-position using bromine in concentrated sulfuric acid. This method bypasses the acenaphthene intermediate but is less commonly reported.
Comparative Analysis of Method A and Method B
Key Observations:
-
Method A is cost-effective and scalable but requires excess morpholine.
-
Method B offers flexibility for derivatives with sensitive functional groups but incurs higher costs.
Characterization and Validation
Synthetic products are characterized via:
-
1H NMR: Distinct signals for morpholine protons (δ 3.2–4.0 ppm) and aromatic protons (δ 7.2–8.6 ppm).
-
Mass Spectrometry: Molecular ion peaks at m/z 283.0845 (calculated for ).
-
Elemental Analysis: Carbon and nitrogen content within 0.3% of theoretical values.
Industrial-Scale Considerations
For kilogram-scale production, Method A is preferred due to lower catalyst costs and simpler workup. However, residual morpholine must be removed via aqueous washes to meet purity standards .
Chemical Reactions Analysis
Types of Reactions
6-Morpholino-1H,3H-benzo[de]isochromene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The morpholine ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring .
Scientific Research Applications
Chemistry
6-Morpholino-1H,3H-benzo[de]isochromene-1,3-dione serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows it to undergo various chemical reactions, including:
- Oxidation: Can yield hydroxylated derivatives.
- Reduction: Modifies functional groups attached to the core structure.
- Substitution: The morpholine ring can be substituted with other functional groups under specific conditions.
Biology
In biological research, this compound has been investigated for its potential as a biochemical probe due to its unique structural properties. Its ability to interact with specific molecular targets makes it valuable for studying biochemical pathways and enzyme activities.
Medicine
The compound is being explored for its therapeutic effects, particularly in drug development. Preliminary studies have indicated that it may possess anticancer properties. For example, compounds similar to 6-morpholino-1H,3H-benzo[de]isochromene-1,3-dione have shown promising results in inhibiting tumor cell growth in vitro .
Case Study: Anticancer Activity
A study evaluated the anticancer activity of related compounds using the National Cancer Institute's protocols. The results indicated significant antimitotic activity against human tumor cells with mean GI50 values reflecting potential efficacy in cancer treatment .
Industry
In industrial applications, 6-morpholino-1H,3H-benzo[de]isochromene-1,3-dione is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions. Its unique chemical structure enhances solubility and reactivity, making it suitable for use in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-morpholino-1H,3H-benzo[de]isochromene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical Properties
Key Observations :
Mechanistic Insights :
- The morpholino group in 6-morpholino-1H,3H-benzo[de]isochromene-1,3-dione enhances fluorescence quantum yield by stabilizing excited states, critical for imaging applications .
- Bromo derivatives are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce diverse functional groups .
Biological Activity
6-Morpholino-1H,3H-benzo[de]isochromene-1,3-dione (CAS 31837-36-2) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 6-morpholino-1H,3H-benzo[de]isochromene-1,3-dione is with a molecular weight of 283.28 g/mol. The structure features a morpholine ring and a benzo[de]isochromene moiety, which contribute to its diverse biological effects.
Structural Formula
Anticancer Potential
Recent studies have indicated that compounds similar to 6-morpholino-1H,3H-benzo[de]isochromene-1,3-dione exhibit promising anticancer properties. For instance, research on structurally related compounds has shown cytotoxic effects against various cancer cell lines, including Hep G2 (human liver carcinoma) and Hs 578 T (human breast cancer) cells. These studies reported IC50 values ranging from 150 to 500 µM, suggesting significant antiproliferative activity .
The proposed mechanisms for the anticancer activity of this class of compounds include:
- Inhibition of Cell Proliferation : Compounds may interfere with cellular signaling pathways critical for cell growth.
- Induction of Apoptosis : They may trigger programmed cell death in cancer cells through intrinsic and extrinsic pathways.
- Cell Cycle Arrest : Some studies suggest that these compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing .
Additional Biological Activities
Beyond anticancer effects, preliminary studies suggest potential activities in other areas:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures may exhibit anti-inflammatory properties by modulating cytokine production .
Case Study 1: Anticancer Activity in Hep G2 Cells
A study conducted by Siebler et al. (2011) evaluated the cytotoxicity of novel morpholino-containing compounds on Hep G2 cells. The results demonstrated that these compounds significantly reduced cell viability at concentrations between 150 µM and 500 µM. The mechanism was attributed to apoptosis induction confirmed through flow cytometry analysis .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of related benzo[de]isochromene derivatives has revealed that modifications to the morpholine ring can enhance biological activity. For example, substituents on the morpholine nitrogen or alterations in the dione structure can lead to increased potency against cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in Hep G2 cells | |
| Antimicrobial | Activity against bacterial strains | |
| Anti-inflammatory | Modulation of cytokines |
Table 2: Structure-Activity Relationship Insights
Q & A
Basic: What synthetic methodologies are recommended for preparing 6-morpholino-1H,3H-benzo[de]isochromene-1,3-dione?
The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting 4-bromo-1,8-naphthalic anhydride with morpholine under reflux in a polar aprotic solvent (e.g., dimethylformamide) for 12–24 hours. Purification is achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient. Confirmation of structure is performed using NMR (δ 114.3, 119.3, 126.9 ppm for aromatic carbons) and HRMS (theoretical m/z 283.28; observed m/z 283.28 ± 0.02) .
Advanced: How is this compound employed in fluorescent-tagged antiscalant design?
6-Morpholino-1H,3H-benzo[de]isochromene-1,3-dione serves as a fluorophore precursor for antiscalants. It is functionalized with phosphonic acid groups via a two-step reaction: (1) coupling with [[(2-aminoethyl)imino]bis(methylene)]bis(phosphonic acid) under Mitsunobu conditions, and (2) purification via ion-exchange chromatography. The resulting derivative (ADMP-F) exhibits fluorescence at λem = 450–500 nm, enabling real-time tracking of scale inhibition mechanisms in calcium carbonate/sulfate systems .
Basic: What spectroscopic and analytical techniques are critical for structural characterization?
Key techniques include:
- NMR : Assignments for the naphthalene core (δ 126.9–133.6 ppm) and morpholine substituents (δ 28.1–32.7 ppm) .
- HRMS : Validation of molecular ion peaks (e.g., m/z 342.1290 theoretical vs. 342.1292 observed) .
- X-ray crystallography : For resolving π-stacking interactions in crystal lattices, though limited data exists for this specific derivative .
Advanced: How do computational methods elucidate its role in supramolecular assemblies?
Time-dependent density functional theory (TDDFT) with the B3LYP-D3/def2SVP basis set predicts electronic circular dichroism (ECD) spectra and charge-transfer interactions. Computational models reveal that the morpholine group enhances solubility in polar solvents, while the planar aromatic core facilitates π-π stacking in self-assembled systems. These insights guide experimental design for chiral folding applications .
Basic: What are the solubility and stability profiles of this compound?
The compound is soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (DMF, DMSO). Limited solubility in water (<0.1 mg/mL) necessitates solvent optimization for biological or aqueous applications. Stability tests under visible light (λ = 400–500 nm) indicate photostability over 72 hours, critical for photopolymerization studies .
Advanced: What mechanistic role does it play in visible-light-driven photopolymerization?
As a naphthalimide-derived photoinitiator, the compound absorbs visible light (λmax = 420–450 nm) to generate radical species via intersystem crossing. In 3D printing applications, it initiates acrylate polymerization at low concentrations (0.1–0.5 wt%), achieving >90% monomer conversion within 60 seconds. Kinetic studies using photo-DSC confirm a polymerization rate of 2.5 × 10 s under LED irradiation .
Basic: What safety protocols are advised given limited toxicological data?
No specific toxicity data are available for this compound. Standard precautions include:
- Handling in a fume hood with nitrile gloves and lab coats.
- Avoiding inhalation/ingestion; use particulate-filtering respirators if powdered.
- Disposal via incineration or regulated chemical waste services per EPA guidelines .
Advanced: How are structural analogs synthesized for structure-activity relationship (SAR) studies?
Analog synthesis involves replacing morpholine with alternative amines (e.g., piperidine, pyrrolidine). For example, 6-(piperidin-1-yl)-1H,3H-benzo[de]isochromene-1,3-dione is synthesized via analogous nucleophilic substitution (82% yield, mp 174–176°C). Comparative SAR studies assess substituent effects on fluorescence quantum yield and solubility .
Basic: What are its applications in fluorescence-based sensing?
The compound’s rigid aromatic structure and electron-donating morpholine group enable pH-sensitive fluorescence (λem shifts from 480 nm in acidic media to 520 nm in basic media). It is used as a polarity probe in micellar systems, with a Stokes shift of ~80 nm in non-polar environments .
Advanced: Can it act as a ligand in coordination chemistry or catalysis?
The anhydride moiety exhibits weak chelation with transition metals (e.g., Cu, Fe), confirmed by UV-Vis titration (Ka = 10–10 M). However, catalytic applications are limited due to steric hindrance from the morpholine group. Derivatives with carboxylate substituents show improved metal-binding efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
